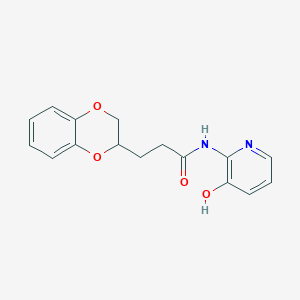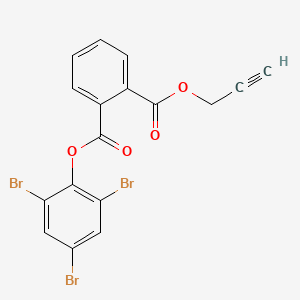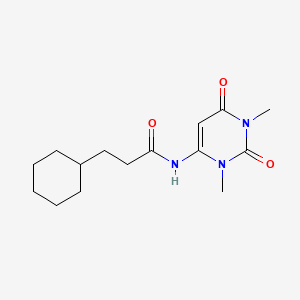![molecular formula C16H22N2O3S2 B1225399 N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-methylphenyl) ester](/img/structure/B1225399.png)
N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-methylphenyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-methylphenyl) ester is an aromatic ether.
Applications De Recherche Scientifique
Chemical Synthesis and Compound Formation
- Research on compounds similar to N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-methylphenyl) ester has focused on the formation of various chemical structures and their potential applications. For instance, Abdulmalic et al. (2013) explored the reaction of methyl amine with diethyl ester, resulting in the creation of multiple compounds, demonstrating the complexity and potential of such reactions in synthesizing new chemicals (Abdulmalic et al., 2013).
Pharmacological Research
- The pharmacological potential of carbamic esters, which are structurally related to N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-methylphenyl) ester, has been examined. Aeschlimann and Reinert (1931) studied a series of carbamic esters for their physiological effects, suggesting their potential in pharmacological applications (Aeschlimann & Reinert, 1931).
Biological Activity and Sensing Applications
- Compounds structurally related to N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-methylphenyl) ester have been investigated for biological activities and sensing applications. For example, Meng et al. (2018) synthesized a fluorescence chemosensor based on a similar structure, showing its utility in detecting ions like Cu2+ in biological systems (Meng et al., 2018).
Biodegradation Studies
- Owen et al. (1996) conducted research on the biodegradation of low-molecular-weight compounds including N-tolylcarbamate, which shares similarities with the compound . This study provides insights into the environmental and ecological impacts of such chemicals (Owen et al., 1996).
Propriétés
Nom du produit |
N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-methylphenyl) ester |
|---|---|
Formule moléculaire |
C16H22N2O3S2 |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
(4-methylphenyl) N-[3-(diethylcarbamothioylsulfanyl)propanoyl]carbamate |
InChI |
InChI=1S/C16H22N2O3S2/c1-4-18(5-2)16(22)23-11-10-14(19)17-15(20)21-13-8-6-12(3)7-9-13/h6-9H,4-5,10-11H2,1-3H3,(H,17,19,20) |
Clé InChI |
OBDCJJZZJUNMCZ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=S)SCCC(=O)NC(=O)OC1=CC=C(C=C1)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[5-Chloro-6-methyl-2-(2-pyridinyl)-4-pyrimidinyl]morpholine](/img/structure/B1225319.png)
![3-[[Sulfanylidene-[[2,2,2-trichloro-1-[[(3-nitrophenyl)-oxomethyl]amino]ethyl]amino]methyl]amino]benzoic acid](/img/structure/B1225321.png)
![1,3,8-Trimethyl-5,10-diphenylpyrimido[1,2]pyrrolo[4,5-b]pyridazine-2,4-dione](/img/structure/B1225322.png)
![6-Hydroxy-5-[(6-hydroxy-1-methyl-4-oxo-2-sulfanylidene-5-pyrimidinyl)-(2-pyridinyl)methyl]-1-methyl-2-sulfanylidene-4-pyrimidinone](/img/structure/B1225323.png)

![1-(1,3-Benzodioxol-5-yl)-3-[4-(4-hydroxyphenyl)-1-piperazinyl]pyrrolidine-2,5-dione](/img/structure/B1225327.png)
![5-bromo-3-[[3-(3,3-dimethyl-1-piperidinyl)-1-oxopropyl]amino]-1H-indole-2-carboxylic acid ethyl ester](/img/structure/B1225329.png)

![N-[2-(1,3-benzothiazol-2-ylthio)-1-oxoethyl]-1-methyl-2-pyrrolecarboxamide](/img/structure/B1225332.png)

![2-phenyl-N-[2-(phenylmethylthio)ethyl]acetamide](/img/structure/B1225336.png)
![2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]thio]-3-ethyl-5,6-dimethyl-4-thieno[2,3-d]pyrimidinone](/img/structure/B1225339.png)
![2-[4-[[(3,4-Dichlorophenyl)-oxomethyl]amino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoic acid ethyl ester](/img/structure/B1225342.png)